

An In-depth Technical Guide on Anavex 1-41: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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Abstract

Anavex 1-41 is a preclinical drug candidate with a multi-modal mechanism of action, primarily targeting sigma-1 (σ_1) and muscarinic receptors.[1][2] This activity makes it a compound of interest for neurodegenerative disorders like Alzheimer's disease, as well as other central nervous system (CNS) conditions such as depression and stroke.[2][3] This document provides a detailed overview of the chemical structure of **Anavex 1-41**, collates available data on its receptor binding affinities, and outlines a plausible synthetic route based on established chemical principles, as specific manufacturing protocols are proprietary. Furthermore, it visualizes the compound's key signaling pathway, offering a technical resource for professionals in drug development and neuroscience research.

Chemical Structure and Properties

Anavex 1-41, also known by its former designation AE14, is chemically identified as Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride.[1] It is an analog of the company's lead compound, Anavex 2-73 (blarcamesine).[4]

Table 1: Chemical Identity of **Anavex 1-41**

Identifier	Value
IUPAC Name	Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride
Molecular Formula	C ₁₉ H ₂₃ NO
CAS Registry No.	99761-13-4
Class	Amines, Small molecules
Synonyms	AE14

Data sourced from various chemical databases and publications.[\[1\]](#)[\[5\]](#)

Synthesis of Anavex 1-41

The precise, industrial-scale synthesis of **Anavex 1-41** is proprietary information held by Anavex Life Sciences and its manufacturing partners like Syntagon AB.[\[6\]](#) However, based on the compound's structure, a general synthetic pathway can be proposed. The synthesis of its analog, Anavex 2-73, involves the reaction of benzophenone and succinic anhydride, which provides a likely starting point for a similar class of compounds. A plausible laboratory-scale synthesis for aminotetrahydrofuran derivatives like **Anavex 1-41** would typically involve a multi-step process.

Experimental Protocol (Hypothesized)

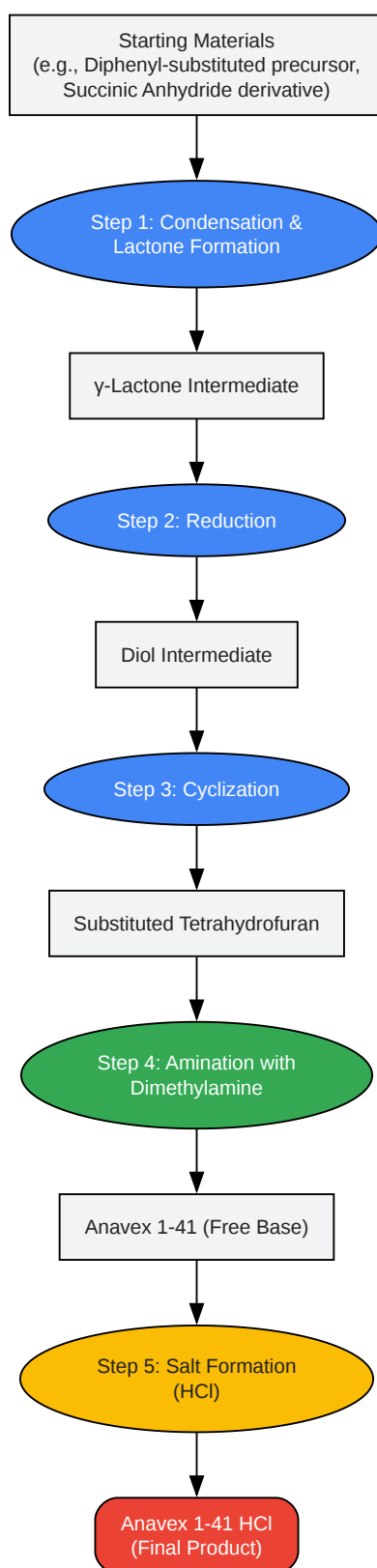
A potential synthesis could be conceptualized as follows:

- **Formation of a Lactone Intermediate:** Reaction of a substituted succinic anhydride with a Grignard reagent derived from diphenylmethane or a similar precursor to form a γ -lactone.
- **Reduction of the Lactone:** The resulting lactone is reduced to a diol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).
- **Cyclization to Tetrahydrofuran:** Acid-catalyzed dehydration of the diol would yield the core tetrahydrofuran ring structure.

- **Functionalization and Amination:** The tetrahydrofuran intermediate would be functionalized, for example, via tosylation of a primary alcohol, followed by nucleophilic substitution with dimethylamine to introduce the required aminomethyl group.
- **Salt Formation:** The final free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or isopropanol) to yield the hydrochloride salt, improving its stability and solubility for pharmaceutical use.

Note: This protocol is a generalized representation. Actual synthesis would require extensive optimization of reaction conditions, solvents, temperatures, and purification methods (e.g., chromatography, recrystallization) to achieve the desired yield and purity under Good Manufacturing Practice (GMP) conditions.^[6]

Diagram 1: Conceptual Synthesis Workflow for **Anavex 1-41**



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Caption: A high-level conceptual workflow for the synthesis of **Anavex 1-41**.

Mechanism of Action and Signaling Pathways

Anavex 1-41 is a multi-target ligand, primarily acting as a sigma-1 (σ_1) receptor agonist and a muscarinic receptor modulator.^{[1][2]} This dual activity is believed to produce synergistic effects for neuroprotection.^{[1][3]}

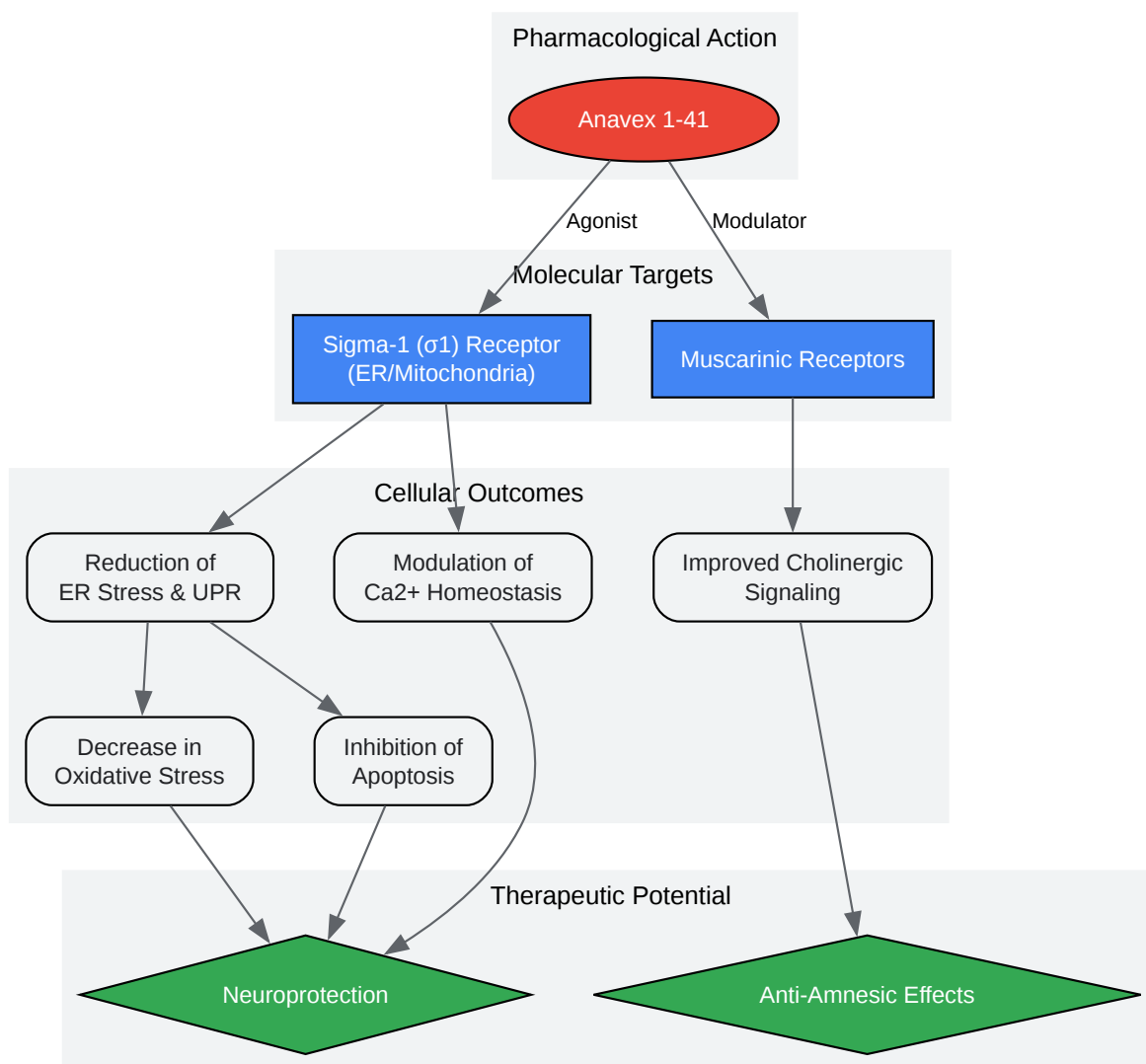
- Sigma-1 (σ_1) Receptor Agonism:** The σ_1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.^[5] Activation of σ_1 receptors by **Anavex 1-41** helps modulate calcium homeostasis between the ER and mitochondria, reduce ER stress and oxidative stress, and prevent apoptosis (programmed cell death).^{[3][7]}
- Muscarinic Receptor Modulation:** The compound also binds to muscarinic acetylcholine receptors, which are crucial for memory and cognitive processes.^[1] Its activity at these receptors contributes to its anti-amnesic properties.^[1]
- Other Targets:** **Anavex 1-41** also shows activity on sodium channels, which may be linked to its antidepressant-like effects.^[8]

Table 2: Receptor Binding Profile of **Anavex 1-41** and Analogs

Compound	Target Receptor	Affinity (Ki or IC50)
Anavex 1-41	Sigma-1 (σ_1) Receptor	Data indicates high affinity
Muscarinic Receptors	Potent ligand	
Anavex 2-73	Sigma-1 (σ_1) Receptor	Low micromolar range
Muscarinic Receptors	Low micromolar range	
Anavex 3-71	Sigma-1 (σ_1) Receptor	Ki = 3.2 nM
Muscarinic M1 Receptor	IC50 = 10 nM	

Quantitative data for **Anavex 1-41**'s specific binding affinities (Ki) are less prevalent in public literature compared to its analogs. Data for related compounds is provided for context.^{[9][10]}

Diagram 2: Signaling Pathway of **Anavex 1-41**



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Caption: Key signaling pathways modulated by **Anavex 1-41**.

Conclusion

Anavex 1-41 is a promising preclinical candidate with a well-defined chemical structure and a compelling, multi-target mechanism of action centered on σ_1 receptor agonism and muscarinic

receptor modulation. While its detailed synthesis is proprietary, its structure is amenable to established organic chemistry techniques. The compound's ability to mitigate cellular stress pathways, including ER stress and oxidative stress, provides a strong rationale for its continued investigation in neurodegenerative and CNS disorders. The data and diagrams presented in this guide offer a foundational resource for researchers engaged in the study and development of novel therapeutics in this class.

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